2,5-Dioxopyrrolidin-1-yl 2-iodoacetate

Catalog No.
S543159
CAS No.
39028-27-8
M.F
C6H6INO4
M. Wt
283.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Dioxopyrrolidin-1-yl 2-iodoacetate

CAS Number

39028-27-8

Product Name

2,5-Dioxopyrrolidin-1-yl 2-iodoacetate

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-iodoacetate

Molecular Formula

C6H6INO4

Molecular Weight

283.02 g/mol

InChI

InChI=1S/C6H6INO4/c7-3-6(11)12-8-4(9)1-2-5(8)10/h1-3H2

InChI Key

VRDGQQTWSGDXCU-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1=O)OC(=O)CI

Solubility

Soluble in DMSO

Synonyms

SIA Crosslinker, SIA Cross linker, SIA Cross-linker

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CI

Description

The exact mass of the compound 2,5-Dioxopyrrolidin-1-yl 2-iodoacetate is 282.9342 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Current Research Findings

There is some evidence for the use of N-Succinimidyl Iodoacetate in scientific research. For instance, a study published on PubChem describes the synthesis and characterization of 2,5-Dioxopyrrolidin-1-yl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetate, a derivative of N-Succinimidyl Iodoacetate []. This suggests that researchers are exploring modifications of this molecule for potential applications.

2,5-Dioxopyrrolidin-1-yl 2-iodoacetate is a chemical compound with the molecular formula C6_6H6_6INO4_4 and a molecular weight of approximately 283.02 g/mol. This compound features a dioxopyrrolidine moiety linked to an iodoacetate group, which contributes to its reactivity and utility in organic synthesis. The presence of iodine in its structure enhances its electrophilic character, making it valuable for various chemical transformations and applications in medicinal chemistry.

Due to its functional groups:

  • Nucleophilic Substitution: The iodine atom can be displaced by nucleophiles, facilitating the formation of various derivatives.
  • Esterification: It can react with alcohols to form esters, which are important in the synthesis of more complex molecules.
  • Condensation Reactions: This compound can engage in condensation reactions with amines or other nucleophiles, leading to the formation of amides or other nitrogen-containing compounds.

These reactions are crucial for synthesizing biologically active molecules and modifying peptides and proteins.

Several synthetic routes have been developed for 2,5-Dioxopyrrolidin-1-yl 2-iodoacetate:

  • Direct Iodination: Starting from dioxopyrrolidine derivatives, iodine can be introduced at the acetate position using iodine monochloride or similar reagents under controlled conditions.
  • Esterification: The reaction of 2-iodoacetic acid with 2,5-dioxopyrrolidine in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) can yield the desired ester.
  • One-Pot Reactions: Recent methodologies involve solvent-controlled one-pot reactions that allow for the simultaneous formation of multiple products, including derivatives of 2,5-Dioxopyrrolidin-1-yl 2-iodoacetate .

2,5-Dioxopyrrolidin-1-yl 2-iodoacetate is primarily utilized in:

  • Organic Synthesis: As a versatile reagent for creating complex molecules through nucleophilic substitution and esterification.
  • Bioconjugation: In peptide and protein labeling applications, enabling the study of protein interactions and functions.
  • Medicinal Chemistry: As a building block for developing new pharmaceuticals that may target specific biological pathways.

Interaction studies involving 2,5-Dioxopyrrolidin-1-yl 2-iodoacetate focus on its reactivity with various nucleophiles. These studies help elucidate how this compound can modify biomolecules and influence their biological activity. For instance, research has shown that compounds containing similar functional groups can act as inhibitors or modulators of enzymatic processes .

Several compounds exhibit structural or functional similarities to 2,5-Dioxopyrrolidin-1-yl 2-iodoacetate. Here is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
2,5-Dioxopyrrolidin-1-yl hept-6-ynoateContains a heptyl chain and ynoate groupMore hydrophobic; potential for different biological interactions .
Iodoacetic acid N-hydroxysuccinimide esterCombines iodoacetic acid with N-hydroxysuccinimideCommonly used for peptide synthesis; less reactive compared to dioxopyrrolidine derivatives .
N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamideContains an amide linkageExhibits distinct pharmacological properties; studied for analgesic effects .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.1

Exact Mass

282.9342

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Iodoacetic acid N-hydroxysuccinimide ester

Dates

Modify: 2023-08-15
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